1-Methoxy-2-methylcyclohexa-1,4-diene
Overview
Description
1-Methoxy-2-methylcyclohexa-1,4-diene is an organic compound with the molecular formula C8H12O It is a derivative of cyclohexadiene, featuring a methoxy group and a methyl group attached to the cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-methylcyclohexa-1,4-diene can be synthesized through the mesomeric anions generated from 1-methoxycyclohexa-1,4-diene, 1-methoxy-5-methylcyclohexa-1,4-diene, and 1-methoxy-4-methylcyclohexa-1,4-diene with potassium amide in liquid ammonia . These anions are readily alkylated, and the resulting dienes are hydrolyzed to yield the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of mesomeric anions and subsequent alkylation and hydrolysis steps, as mentioned above .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-methylcyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Derivatives with different functional groups replacing the methoxy or methyl groups.
Scientific Research Applications
1-Methoxy-2-methylcyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-Methoxy-2-methylcyclohexa-1,4-diene exerts its effects involves interactions with molecular targets and pathways. The methoxy and methyl groups influence the compound’s reactivity and interactions with enzymes and other biomolecules. Specific pathways and targets depend on the context of its application, such as in enzymatic reactions or chemical synthesis .
Comparison with Similar Compounds
- 1-Methoxycyclohexa-1,4-diene
- 1-Methoxy-5-methylcyclohexa-1,4-diene
- 1-Methoxy-4-methylcyclohexa-1,4-diene
Uniqueness: 1-Methoxy-2-methylcyclohexa-1,4-diene is unique due to the specific positioning of the methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1-methoxy-2-methylcyclohexa-1,4-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7-5-3-4-6-8(7)9-2/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSRTRFNBMMGKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC=CC1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989853 | |
Record name | 1-Methoxy-2-methylcyclohexa-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69697-74-1 | |
Record name | 1-Methoxy-2-methyl-1,4-cyclohexadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69697-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methoxy-2-methylcyclohexa-1,4-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069697741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methoxy-2-methylcyclohexa-1,4-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methoxy-2-methylcyclohexa-1,4-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.330 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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